Functional Agonist Activity at α7 nAChR Compared to A-84543 and ABT-089
3-Methoxy-5-(pyrrolidin-2-yl)pyridine demonstrates functional agonist activity at the α7 nicotinic acetylcholine receptor (nAChR) subtype with an EC50 of 110 nM [1]. In contrast, the lead compound A-84543 shows negligible functional activity at α7 receptors (reported as an α4β2-selective agonist with Ki = 0.15 nM at α4β2 but minimal α7 activation) [2], while ABT-089 displays Ki ≥ 10,000 nM at α7 [3]. This represents a >90-fold functional potency advantage for 3-Methoxy-5-(pyrrolidin-2-yl)pyridine at α7 nAChR relative to ABT-089.
| Evidence Dimension | Functional agonist activity at α7 nAChR |
|---|---|
| Target Compound Data | EC50 = 110 nM |
| Comparator Or Baseline | A-84543 (minimal α7 activation); ABT-089 (Ki ≥ 10,000 nM at α7) |
| Quantified Difference | >90-fold higher functional potency vs. ABT-089 at α7 |
| Conditions | Rat α7 nAChR expressed in HEK293 cells; calcium influx measured via Fluo-4-AM dye-based FLIPR assay |
Why This Matters
For research programs focused on α7 nAChR modulation (implicated in cognition, schizophrenia, and neuroinflammation), this compound offers a functionally active tool where common comparators A-84543 and ABT-089 are essentially inactive.
- [1] BindingDB. BDBM50232600: 3-Methoxy-5-(pyrrolidin-2-yl)pyridine. EC50 = 110 nM at rat α7 nAChR. Accessed 2025. Available from: https://ww.w.bindingdb.org/ View Source
- [2] Lin NH, Gunn DE, Li Y, He Y, Bai H, Ryther KB, et al. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorg Med Chem Lett. 1998;8(3):249-54. PMID: 9871663. View Source
- [3] Sullivan JP, Donnelly-Roberts D, Briggs CA, Anderson DJ, Gopalakrishnan M, Xue IC, et al. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties. J Pharmacol Exp Ther. 1997;283(1):235-46. PMID: 9336329. View Source
